N-Methyl-N-[(S)-pyrrolidine-3-carbonyl]-L-valine tert-Butyl Ester
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Overview
Description
N-Methyl-N-[(S)-pyrrolidine-3-carbonyl]-L-valine tert-Butyl Ester is a complex organic compound that features a pyrrolidine ring, a valine residue, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[(S)-pyrrolidine-3-carbonyl]-L-valine tert-Butyl Ester typically involves multiple steps, starting from readily available starting materials. One common method involves the Steglich esterification, which is a convenient method for forming tert-butyl esters. This reaction uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction conditions usually involve mild temperatures and anhydrous solvents to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[(S)-pyrrolidine-3-carbonyl]-L-valine tert-Butyl Ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functionalities.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-Methyl-N-[(S)-pyrrolidine-3-carbonyl]-L-valine tert-Butyl Ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Methyl-N-[(S)-pyrrolidine-3-carbonyl]-L-valine tert-Butyl Ester involves its interaction with specific molecular targets. The pyrrolidine ring and valine residue can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-diones and prolinol share structural similarities with N-Methyl-N-[(S)-pyrrolidine-3-carbonyl]-L-valine tert-Butyl Ester.
Valine derivatives: Compounds containing valine residues, such as valine methyl ester, exhibit similar chemical properties.
Uniqueness
This compound is unique due to its combination of a pyrrolidine ring, valine residue, and tert-butyl ester group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C15H28N2O3 |
---|---|
Molecular Weight |
284.39 g/mol |
IUPAC Name |
tert-butyl 3-methyl-2-[methyl(pyrrolidine-3-carbonyl)amino]butanoate |
InChI |
InChI=1S/C15H28N2O3/c1-10(2)12(14(19)20-15(3,4)5)17(6)13(18)11-7-8-16-9-11/h10-12,16H,7-9H2,1-6H3 |
InChI Key |
ZNPYFBSKKIAOMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OC(C)(C)C)N(C)C(=O)C1CCNC1 |
Origin of Product |
United States |
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